4-Hydroxy-2-butanone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-butanone thiosemicarbazone is a compound derived from the reaction of 4-hydroxy-2-butanone with thiosemicarbazide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-butanone thiosemicarbazone typically involves the reaction of 4-hydroxy-2-butanone with thiosemicarbazide under acidic or neutral conditions. The reaction proceeds through the formation of an imine bond between the carbonyl group of 4-hydroxy-2-butanone and the amino group of thiosemicarbazide, resulting in the formation of the thiosemicarbazone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-butanone thiosemicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Thiosemicarbazone derivatives, including 4-hydroxy-2-butanone thiosemicarbazone, have shown potential anticancer properties.
Industry: The compound is used in the synthesis of other pharmaceutical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-butanone thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that interfere with the function of metalloproteins. This chelation can disrupt essential biological processes in microorganisms and cancer cells, leading to their inhibition or death . Additionally, the compound may induce oxidative stress in cells, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Hydroxy-2-butanone: A precursor in the synthesis of 4-hydroxy-2-butanone thiosemicarbazone, known for its use in organic synthesis.
Thiosemicarbazide: The parent compound used to synthesize various thiosemicarbazone derivatives.
Other Thiosemicarbazones: Compounds such as 2-acetylpyridine thiosemicarbazone and salicylaldehyde thiosemicarbazone, which also exhibit significant biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both 4-hydroxy-2-butanone and thiosemicarbazide. This unique combination enhances its ability to form stable metal complexes and exhibit diverse biological activities .
Properties
CAS No. |
13349-19-4 |
---|---|
Molecular Formula |
C5H11N3OS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
[(E)-4-hydroxybutan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3OS/c1-4(2-3-9)7-8-5(6)10/h9H,2-3H2,1H3,(H3,6,8,10)/b7-4+ |
InChI Key |
YVSVACHPRHKOBL-QPJJXVBHSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CCO |
Canonical SMILES |
CC(=NNC(=S)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.